3-Borono-4-methoxybenzoic acid
Overview
Description
“3-Borono-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H9BO5 . It is a boronic acid derivative, which are known for their wide applications in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “3-Borono-4-methoxybenzoic acid” can be represented by the formula C8H9BO5 . The compound contains a boron atom, which is characteristic of boronic acids .
Scientific Research Applications
Organic Synthesis and Material Science
Synthesis of Organic Compounds
Adsorption Materials
The production process of boronic acids, including "3-Borono-4-methoxybenzoic acid," leads to the emission of boronic acid, causing resource loss and water pollution. Research has focused on creating adsorption technologies, such as a novel boron-adsorbing magnetic material, to treat boron pollution efficiently. This material showcases excellent adsorption performance and easy recyclability, highlighting the environmental applications of boronic acid derivatives (Tingting Zhang et al., 2021).
Detection and Sensing Applications
Detection of Boronic Acids
A method involving excited-state intramolecular proton transfer (ESIPT) fluorescence has been developed to detect boronic acids, including "3-Borono-4-methoxybenzoic acid." This approach is highly sensitive and selective, proving useful for monitoring synthetic reactions and detecting boron-containing compounds on solid supports (Matthew R. Aronoff et al., 2013).
Chemical Sensing
A boron–rhodamine-containing carboxylic acid (BRhoC) has been proposed as a new sugar chemosensor, demonstrating the utility of boronic acid derivatives in chemical sensing. The BRhoC substance exhibits significant shifts in absorbance and fluorescence in response to sugar concentration changes, illustrating its potential in developing advanced chemosensors (Y. Komori et al., 2023).
Catalysis and Polymer Research
Catalysis
Boronic acids, like "3-Borono-4-methoxybenzoic acid," have been explored as catalysts in organic reactions. For example, they enable highly enantioselective aza-Michael additions, showcasing their role in synthesizing functionally dense cyclohexanes and other complex organic molecules (T. Hashimoto et al., 2015).
Polymer Science
Novel polymers incorporating boronic acid derivatives have been developed for environmental and technological applications. For instance, polyaniline-3-amino-4-methoxybenzoic acid copolymers show high adsorption capacity for palladium, demonstrating the potential of boronic acid derivatives in recovering precious metals from waste streams (Lijiang Zhong et al., 2017).
properties
IUPAC Name |
3-borono-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENFRNNKQBQROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655149 | |
Record name | 3-Borono-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Borono-4-methoxybenzoic acid | |
CAS RN |
730971-32-1 | |
Record name | 3-Borono-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-2-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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